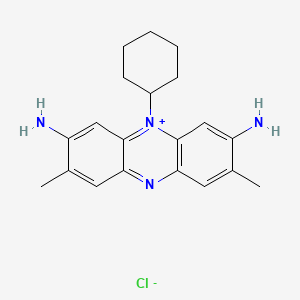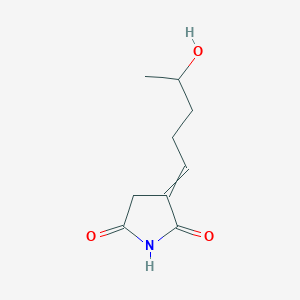![molecular formula C15H13F3N2 B14368469 4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline CAS No. 93374-40-4](/img/structure/B14368469.png)
4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C₁₅H₁₃F₃N₂ and a molecular weight of 278.272 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzaldehyde and 3-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent. Common solvents include ethanol or methanol, and catalysts such as palladium or copper may be used.
Reaction Steps: The reaction proceeds through a series of steps, including condensation, reduction, and purification.
Analyse Des Réactions Chimiques
4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where the amino or trifluoromethyl groups are replaced by other functional groups.
Applications De Recherche Scientifique
4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
4-Aminobenzaldehyde: A precursor in the synthesis of the compound, known for its role in various organic reactions.
3-(Trifluoromethyl)aniline: Another precursor, widely used in the synthesis of pharmaceuticals and agrochemicals.
4-(Trifluoromethyl)aniline: A related compound with similar chemical properties but different applications.
Propriétés
Numéro CAS |
93374-40-4 |
|---|---|
Formule moléculaire |
C15H13F3N2 |
Poids moléculaire |
278.27 g/mol |
Nom IUPAC |
4-[2-(4-aminophenyl)ethenyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H13F3N2/c16-15(17,18)14-9-13(20)8-5-11(14)4-1-10-2-6-12(19)7-3-10/h1-9H,19-20H2 |
Clé InChI |
YACDZASCSWBARS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)N)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)


![2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane](/img/structure/B14368441.png)
![2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368449.png)

![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide](/img/structure/B14368454.png)


![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)

